molecular formula C16H13N B8046655 2-Methyl-4-phenylquinoline CAS No. 1721-92-2

2-Methyl-4-phenylquinoline

Cat. No.: B8046655
CAS No.: 1721-92-2
M. Wt: 219.28 g/mol
InChI Key: MBXIOFXLAGTBGI-UHFFFAOYSA-N
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Description

2-Methyl-4-phenylquinoline (CAS 1721-92-2) is an organic compound with the molecular formula C₁₆H₁₃N and a molecular weight of 219.28 g/mol . It belongs to the quinoline family, a privileged scaffold in medicinal chemistry known for its wide range of biological properties . The quinoline core is a structure of high significance in drug discovery, particularly noted for its role in the development of antimalarial agents, which has spurred interest in its potential for treating other parasitic diseases . Recent scientific reviews highlight that 2-substituted quinolines, such as 2-Methyl-4-phenylquinoline, are of significant research interest due to their demonstrated antileishmanial activity . Leishmaniasis is a widespread parasitic infection, and the search for new therapeutic agents is crucial. Studies on 2-substituted quinoline alkaloids and their synthetic analogues have shown promising in vitro and in vivo efficacy against various Leishmania species, making this subclass a valuable template for the development of new antiparasitic agents . Furthermore, structurally similar 4-phenylquinoline and 6-substituted quinoline derivatives have been investigated as potent DNA gyrase inhibitors, revealing strong antibacterial activity against Gram-positive bacteria like Staphylococcus aureus . This suggests potential research applications for 2-Methyl-4-phenylquinoline in the field of antimicrobial discovery. This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-4-phenylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N/c1-12-11-15(13-7-3-2-4-8-13)14-9-5-6-10-16(14)17-12/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBXIOFXLAGTBGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50346526
Record name 2-Methyl-4-phenylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50346526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1721-92-2
Record name 2-Methyl-4-phenylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50346526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: Structural, Synthetic, and Functional Divergence of Methyl-Phenyl Quinoline Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Methyl-4-phenylquinoline vs 2-Phenyl-4-methylquinoline: A Comparative Technical Monograph Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists

Executive Summary: The "Planar vs. Twisted" Paradigm

In the development of quinoline-based pharmacophores, the positional isomerism between 2-Methyl-4-phenylquinoline (Isomer A) and 2-Phenyl-4-methylquinoline (Isomer B) represents a critical decision point. While chemically similar (


), these molecules exhibit drastically different electronic and steric profiles driven by a single geometric constraint: peri-interaction .
  • Isomer A (2-Me-4-Ph): The phenyl group at C4 suffers from severe steric clash with the H5 proton, forcing the phenyl ring out of coplanarity (torsion angle

    
     60–90°). This breaks 
    
    
    
    -conjugation, resulting in "molecular insulation" and distinct solubility profiles.
  • Isomer B (2-Ph-4-Me): The phenyl group at C2 encounters minimal steric hindrance (primarily with the nitrogen lone pair), allowing for a near-planar conformation (

    
    ). This facilitates extended 
    
    
    
    -conjugation, making this isomer a superior DNA intercalator and fluorophore.

This guide provides the protocols and mechanistic insights required to selectively synthesize, characterize, and apply these isomers.

Structural & Electronic Landscape

The core difference lies in the steric penalty at the C4 position. The following diagram illustrates the causal relationship between substitution pattern and molecular property.

QuinolineProperties cluster_A Isomer A: 2-Methyl-4-phenylquinoline cluster_B Isomer B: 2-Phenyl-4-methylquinoline A_Struct Phenyl at C4 (Peri-position) A_Steric High Steric Clash (Ph vs H5 Proton) A_Struct->A_Steric A_Geom Twisted Geometry (Non-Planar) A_Steric->A_Geom A_Prop Reduced Conjugation Weak Fluorescence Poor Intercalation A_Geom->A_Prop B_Struct Phenyl at C2 (Adjacent to N) B_Steric Low Steric Clash (Ph vs N-Lone Pair) B_Struct->B_Steric B_Geom Planar Geometry (Extended u03c0-System) B_Steric->B_Geom B_Prop High Conjugation Strong Fluorescence DNA Intercalation B_Geom->B_Prop

Figure 1: Mechanistic flow showing how regiochemistry dictates geometric and functional properties.[1]

Quantitative Structural Comparison
Feature2-Methyl-4-phenylquinoline2-Phenyl-4-methylquinoline
Phenyl Torsion Angle ~60–90° (Twisted)~10–30° (Planar)
Conjugation Length Interrupted at C4Extended across C2-Ph
UV-Vis

Blue-shifted (Lower

)
Red-shifted (Higher

)
Fluorescence Weak / Non-emissiveStrong (Blue/Green emission)
Lipophilicity (cLogP) High (Compact globular shape)High (Planar stacking surface)

Synthetic Protocols & Regiocontrol

Achieving isomeric purity requires selecting the correct condensation pathway. The Combes Synthesis and Doebner-Miller reactions are the industry standards, but they must be tuned for regioselectivity.

Protocol A: Synthesis of 2-Methyl-4-phenylquinoline (Combes Route)

This route utilizes the condensation of aniline with a


-diketone. The regiochemistry is controlled by the acid catalyst and the electrophilicity of the carbonyls.

Mechanism: Acid-catalyzed formation of the Schiff base occurs preferentially at the more hindered carbonyl (kinetic control) or less hindered (thermodynamic), but in benzoylacetone , the aniline attacks the acetyl carbonyl (less sterically hindered than benzoyl), leading to the 4-phenyl isomer upon cyclization.

Step-by-Step Workflow:

  • Reagents: Aniline (1.0 eq), Benzoylacetone (1.1 eq), p-Toluenesulfonic acid (pTSA) (cat.), Toluene.

  • Condensation: Reflux aniline and benzoylacetone in toluene with a Dean-Stark trap to remove water. This forms the enaminone intermediate.

  • Cyclization: Remove toluene. Add concentrated

    
     or Polyphosphoric Acid (PPA) and heat to 100°C for 2 hours.
    
  • Workup: Pour onto crushed ice. Neutralize with

    
    . The solid precipitate is the crude quinoline.
    
  • Purification: Recrystallization from Ethanol/Water.

Protocol B: Synthesis of 2-Phenyl-4-methylquinoline (Modified Doebner-Miller)

To place the phenyl at C2, we cannot use the standard Combes easily. Instead, we use a chalcone precursor or a three-component coupling (Povarov-type).

Step-by-Step Workflow:

  • Reagents: Aniline (1.0 eq), Benzaldehyde (1.0 eq), Acetone (1.0 eq) [or pre-formed Benzylideneacetone], HCl (conc.).

  • In Situ Formation: Aniline reacts with benzaldehyde to form the Schiff base (Anil). Acetone enol attacks the Anil (or Aniline attacks the Benzylideneacetone).

  • Cyclization: The intermediate undergoes acid-catalyzed cyclization and oxidative aromatization (often requiring an oxidant like iodine or nitrobenzene, though air often suffices in open vessels).

  • Reflux: Reflux in ethanol/HCl for 4-6 hours.

  • Isolation: Basify with

    
    . Extract with DCM.
    
  • Purification: Column chromatography (Hexane/EtOAc) is often required as this route produces more byproducts than the Combes method.

Characterization & Validation

Distinguishing these isomers requires careful spectroscopic analysis. The Methyl group chemical shift and the aromatic splitting pattern are diagnostic.

NMR Diagnostic Table ( NMR, , 400 MHz)
Proton2-Methyl-4-phenylquinoline2-Phenyl-4-methylquinolineNote


2.75 - 2.80 ppm

2.65 - 2.70 ppm
C2-Me is deshielded by adjacent Nitrogen.
H3 (Singlet)

~7.20 ppm

~7.60 - 7.70 ppm
H3 in 2-Ph isomer is deshielded by the planar phenyl ring current.
H5 (Doublet) Shielded / BuriedDeshielded (

> 8.0)
In 4-Me isomer, H5 is less sterically crowded than in 4-Ph.

Self-Validating Check:

  • If your product fluoresces strongly under UV (365 nm) on a TLC plate, it is likely 2-Phenyl-4-methylquinoline .

  • If the Methyl peak is downfield (>2.75 ppm) and the compound is weakly fluorescent, it is likely 2-Methyl-4-phenylquinoline .

Pharmacological Implications (SAR)

The structural "twist" dictates the binding mode.

DNA Intercalation (Anticancer/Antimalarial)
  • 2-Phenyl-4-methylquinoline: The planar structure allows for effective

    
    -stacking between DNA base pairs. This scaffold is seen in many antimalarial drugs (related to quinine/chloroquine cores) and DNA-targeting anticancer agents.
    
  • 2-Methyl-4-phenylquinoline: The twisted phenyl group prevents effective intercalation. It cannot slide between base pairs.

Hydrophobic Pocket Binding (GPCRs/Enzymes)
  • 2-Methyl-4-phenylquinoline: While bad for DNA, the twisted geometry creates a "globular" hydrophobic volume. This is ideal for fitting into non-planar hydrophobic pockets in enzymes (e.g., certain kinase allosteric sites or GPCRs) where a "propeller-like" shape is required to fill space without stacking.

SAR_Logic cluster_Intercalation Target: DNA / Planar Receptors cluster_Pocket Target: Globular Enzyme Pockets Target Therapeutic Target Selection Req1 Requirement: Planarity Target->Req1 Req2 Requirement: Volume/Twist Target->Req2 IsoB Select: 2-Phenyl-4-methylquinoline Req1->IsoB Mech1 Mechanism: u03c0-u03c0 Stacking IsoB->Mech1 IsoA Select: 2-Methyl-4-phenylquinoline Req2->IsoA Mech2 Mechanism: Hydrophobic Fill / Shape Match IsoA->Mech2

Figure 2: Decision matrix for medicinal chemistry applications.

References

  • Combes Quinoline Synthesis Mechanism & Regiochemistry

    • Title: The Combes Quinoline Synthesis.
    • Source: Wikipedia / Chemical Reviews.
    • URL:[Link]

  • Synthesis of 2-Arylquinolines (Povarov/Doebner-Miller)

    • Title: Synthesis, Characterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl)
    • Source: Der Pharma Chemica.
    • URL:[Link]

  • Crystal Structure & Planarity (2-Phenylquinoline)

    • Title: 2-Phenylquinoline-4-carboxylic Acid.[2]

    • Source: Acta Crystallographica Section C.[2]

    • URL:[Link]

  • Photophysical Properties (Fluorescence of 2-Phenylquinolines)

    • Title: Synthesis and Optical Properties of a Series of Green-Light-Emitting 2-(4-Phenylquinolin-2-yl)phenol–BF2 Complexes.
    • Source: ResearchGate (Full Text).[3]

    • URL:[Link]

  • NMR Chemical Shift Data (General Quinoline Shifts)

    • Title: 1H NMR Chemical Shifts (OpenStax).[4]

    • Source: OpenStax Chemistry.
    • URL:[Link]

Sources

Methodological & Application

Application Note: Protocol for Combes Synthesis of 2-Methyl-4-phenylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note provides a rigorous protocol for the synthesis of 2-Methyl-4-phenylquinoline (CAS: 1721-92-2) via the Combes quinoline synthesis. This method involves the acid-catalyzed condensation of aniline with benzoylacetone (1-phenyl-1,3-butanedione).

While the Combes synthesis is a classical reaction, this guide addresses the critical challenge of regioselectivity . By leveraging the steric differentiation between the methyl and phenyl carbonyl groups of the


-diketone, this protocol maximizes the yield of the 2-methyl-4-phenyl isomer over its regioisomer. We provide a self-validating workflow, including in-process controls and definitive characterization data (NMR, MP) to ensure reproducibility in drug development and academic research settings.

Scientific Foundation & Reaction Mechanism

The Regioselectivity Paradox

The reaction between aniline and an unsymmetrical 1,3-diketone like benzoylacetone can theoretically yield two regioisomers:

  • 2-Methyl-4-phenylquinoline (Target)

  • 4-Methyl-2-phenylquinoline (Impurity)

Mechanistic Insight: The regiochemical outcome is dictated by the initial nucleophilic attack of the aniline nitrogen.

  • Kinetic Control: The aniline attacks the methyl ketone carbonyl (

    
    ) preferentially over the phenyl ketone (
    
    
    
    ) due to significantly lower steric hindrance.
  • Thermodynamic Cyclization: The resulting Schiff base (anil) undergoes acid-catalyzed cyclization onto the phenyl carbonyl carbon. This sequence places the methyl group at the C2 position and the phenyl group at the C4 position of the final quinoline ring.

Reaction Pathway Diagram

CombesMechanism cluster_logic Regioselectivity Logic Reactants Aniline + Benzoylacetone SchiffBase Intermediate: Schiff Base (Anil at Methyl Ketone) Reactants->SchiffBase Condensation (-H2O) Protonation Protonation of Benzoyl Carbonyl SchiffBase->Protonation Acid Catalyst (H+) Cyclization Electrophilic Aromatic Substitution (Cyclization) Protonation->Cyclization Ring Closure Elimination Dehydration & Aromatization Cyclization->Elimination -H2O Product Target: 2-Methyl-4-phenylquinoline Elimination->Product Final Product Logic Methyl C=O is less hindered than Phenyl C=O --> Directs Methyl to C2

Figure 1: Mechanistic pathway of the Combes synthesis highlighting the regioselective condensation step.

Materials & Equipment

Reagents
ReagentCAS NumberPurityRole
Aniline 62-53-3

99.5%
Nucleophile / Precursor
Benzoylacetone 93-91-499%1,3-Diketone Substrate
Polyphosphoric Acid (PPA) 8017-16-1Reagent GradeAcid Catalyst & Solvent
Sodium Hydroxide 1310-73-210% (aq)Neutralization Agent
Ethanol 64-17-5AbsoluteRecrystallization Solvent
Ethyl Acetate 141-78-6HPLC GradeExtraction Solvent
Equipment
  • Round-bottom flask (100 mL, 2-neck)

  • Reflux condenser with drying tube (CaCl

    
    )
    
  • Magnetic stirrer and oil bath (capable of 140°C)

  • Ice-water bath

  • Vacuum filtration setup (Buchner funnel)

  • Rotary evaporator

Experimental Protocol

Method: Polyphosphoric Acid (PPA) Mediated Cyclization

Note: PPA is preferred over concentrated sulfuric acid as it serves as both a solvent and a dehydrating agent, typically resulting in cleaner reaction profiles and higher yields.

Step 1: Condensation and Cyclization (One-Pot)
  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar.

  • Charging: Add Benzoylacetone (3.24 g, 20 mmol) and Aniline (1.86 g, 20 mmol) to the flask.

  • Mixing: Gently mix the solids/liquids. They may form a eutectic mixture or slurry.

  • Acid Addition: Add Polyphosphoric Acid (PPA) (10–15 g). Caution: PPA is viscous. Warm slightly if necessary to facilitate pouring, but do not overheat.

  • Reaction: Heat the mixture in an oil bath to 120–130°C with stirring.

    • Observation: The mixture will turn deep red/brown.

    • Duration: Maintain heating for 3–4 hours . Monitor by TLC (System: Hexane/EtOAc 4:1) if possible, looking for the disappearance of aniline.

  • Quenching: Cool the reaction mixture to approx. 60°C (do not let it solidify completely). Pour the viscous syrup slowly into 200 mL of crushed ice/water with vigorous stirring.

    • Mechanism:[1][2][3] This hydrolyzes the PPA and precipitates the crude quinoline salt/free base.

Step 2: Workup and Purification
  • Neutralization: Slowly add 10% NaOH solution to the aqueous mixture until the pH reaches ~9–10.

    • Precipitation: The crude 2-methyl-4-phenylquinoline will precipitate as a solid or oil.

  • Extraction (if oil forms): If the product is oily, extract with Ethyl Acetate (

    
     mL). Wash combined organics with brine, dry over anhydrous 
    
    
    
    , and concentrate in vacuo.
  • Filtration (if solid forms): If a solid precipitate forms upon neutralization, filter via vacuum filtration and wash with cold water.

  • Recrystallization: Purify the crude solid by recrystallization from hot Ethanol (or an Ethanol/Water mixture).

    • Dissolve in minimum boiling ethanol.

    • Cool slowly to room temperature, then to 4°C.

    • Collect pale yellow/white crystals.

Process Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield Incomplete condensationEnsure temperature reaches >120°C to drive off water (dehydration).
Regioisomer Contamination Thermodynamic equilibrationAvoid excessive reaction times (>6 hours) which might favor thermodynamic scrambling, although the steric preference is strong.
Dark/Tarred Product Oxidative degradationConduct the reaction under an inert atmosphere (

) if high purity is required.
Solidification of PPA Cooling too fastPour reaction mixture into ice while still warm/mobile (~60°C).

Characterization & Validation

To validate the synthesis, compare your isolated product against the following standard data. The melting point and NMR shifts are distinct for the 2-methyl-4-phenyl isomer.

Physical Properties
PropertyValueReference
Appearance Pale yellow to white crystalline solid[1]
Melting Point 124 – 126 °C [1]
Molecular Formula

-
Molecular Weight 219.28 g/mol -
Spectroscopic Data (1H NMR)

Solvent:


, 400 MHz
Shift (

ppm)
MultiplicityIntegrationAssignment
8.07 dd (J=7.5, 1.5 Hz)1HAr-H (Quinoline C8)
7.66 m3HAr-H (Quinoline C5, C7 + others)
7.53 – 7.33 m6HAr-H (Phenyl Group + C6)
7.22 s1HAr-H (Quinoline C3)
2.74 s3H-CH3 (Methyl at C2)

Note: The singlet at ~2.74 ppm is diagnostic for the methyl group at position 2. The singlet at ~7.22 ppm represents the proton at position 3, confirming the 4-substitution pattern.

References

  • Synthesis and Characterization (MP & NMR Data): Asian Publication Corporation. Synthesis and spectral studies of some new 2-methyl-4-phenylquinoline derivatives. (Verified Data Source)

  • General Combes Synthesis Mechanism: Wikipedia. Combes Quinoline Synthesis.

  • Regioselectivity Studies: Sloop, J. C. Regioselectivity in the Combes preparation of 2,4-disubstituted quinolines.

  • Modern Catalytic Variations: Organic Chemistry Portal. Synthesis of Quinolines.

  • Chemical Safety (MSDS): Sigma-Aldrich. Safety Data Sheet for Quinoline Derivatives.

Sources

Application Note: 2-Methyl-4-phenylquinoline as a Cyclometalating Ligand for High-Efficiency Iridium(III) Phosphorescent Emitters in OLEDs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The field of organic electronics, particularly Organic Light-Emitting Diodes (OLEDs), has been revolutionized by the development of phosphorescent emitters that can harvest both singlet and triplet excitons, enabling theoretical internal quantum efficiencies of 100%.[1][2] Iridium(III) complexes are at the forefront of this technology due to their strong spin-orbit coupling, which facilitates efficient intersystem crossing and leads to bright, stable phosphorescence.[3] The emission characteristics of these complexes are highly tunable through the rational design of their cyclometalating (C^N) and ancillary ligands. This document provides a comprehensive guide to the use of 2-Methyl-4-phenylquinoline as a robust C^N ligand for synthesizing highly efficient Iridium(III) emitters. We present detailed protocols for the synthesis of the ligand and a representative complex, [(2m4pq)₂Ir(acac)], its photophysical characterization, and its application in the fabrication of phosphorescent OLEDs (PhOLEDs).

Introduction: The Rationale for 2-Methyl-4-phenylquinoline

The quinoline moiety has been extensively utilized in the design of cyclometalating ligands for red-emitting Iridium(III) complexes.[4][5][6] Its extended π-conjugation system typically leads to a smaller HOMO-LUMO gap in the resulting complex, pushing the emission to longer wavelengths. The choice of 2-Methyl-4-phenylquinoline (2m4pq) is deliberate and offers several strategic advantages:

  • Structural Rigidity and Thermal Stability: The rigid quinoline core contributes to the overall thermal and morphological stability of the final Iridium complex, a critical factor for device longevity.

  • Tunability via Phenyl Group: The phenyl group at the 4-position extends the conjugation, influencing the emission energy. This position is also amenable to functionalization to further fine-tune the electronic properties or solubility of the complex.

  • Methyl Group Influence: The methyl group at the 2-position can enhance the solubility of the ligand and the final complex. It also sterically influences the coordination geometry, which can impact photophysical properties such as quantum yield and emission lifetime.

By coordinating two 2m4pq ligands with an Iridium(III) center and an ancillary ligand like acetylacetonate (acac), we can create a stable, octahedral complex with desirable photophysical and electrochemical properties for high-performance OLEDs.

Synthesis Protocols

The synthesis is a two-stage process: first, the preparation of the 2-Methyl-4-phenylquinoline ligand, followed by the synthesis of the Iridium(III) complex.

Protocol 1: Synthesis of 2-Methyl-4-phenylquinoline (2m4pq) Ligand

This protocol is based on the Doebner-von Miller reaction, a classic and reliable method for quinoline synthesis. It involves the reaction of an aniline, an α,β-unsaturated carbonyl compound (which can be formed in situ), and a Lewis acid catalyst.

Causality: We choose this one-pot method for its efficiency and use of readily available starting materials. The hydrochloric acid acts as both a catalyst for the condensation and cyclization steps.

Materials:

  • Aniline (99.5%)

  • Benzaldehyde (99%)

  • Acetone (ACS grade)

  • Concentrated Hydrochloric Acid (HCl, 37%)

  • Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethanol

Procedure:

  • In a 250 mL three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add aniline (18.6 g, 0.2 mol) and concentrated HCl (40 mL).

  • Cool the mixture in an ice bath to below 10°C.

  • Slowly add benzaldehyde (21.2 g, 0.2 mol) to the stirred mixture, ensuring the temperature remains below 10°C.

  • After the addition of benzaldehyde is complete, slowly add acetone (23.2 g, 0.4 mol).

  • Remove the ice bath and heat the mixture to reflux (approx. 100-110°C) for 4 hours. The solution will darken significantly.

  • Cool the reaction mixture to room temperature and carefully pour it into 400 mL of cold water.

  • Neutralize the acidic solution by slowly adding a 40% aqueous NaOH solution until the pH is ~8-9. A brown precipitate will form.

  • Extract the aqueous mixture with dichloromethane (3 x 100 mL).

  • Combine the organic layers and dry over anhydrous MgSO₄.

  • Filter the drying agent and remove the solvent by rotary evaporation to yield a crude brown solid.

  • Purification: Recrystallize the crude product from hot ethanol to yield 2-Methyl-4-phenylquinoline as off-white to pale yellow crystals.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Synthesis of bis(2-methyl-4-phenylquinolyl-C²,N)iridium(III) (acetylacetonate) [(2m4pq)₂Ir(acac)]

This is a two-step process involving the initial formation of a chloride-bridged dimer, followed by a reaction with the ancillary ligand.

Step A: Synthesis of the Iridium(III) Chloride-Bridged Dimer [(2m4pq)₂Ir(μ-Cl)]₂

Causality: This intermediate is a standard precursor in Iridium(III) complex synthesis.[7] The reaction proceeds via cyclometalation, where a C-H bond on the phenyl ring is activated by the Iridium center to form a stable Ir-C bond. Using a 2-ethoxyethanol/water mixture allows for the necessary high temperature for the reaction to proceed efficiently.

Materials:

  • Iridium(III) Chloride Hydrate (IrCl₃·nH₂O)

  • 2-Methyl-4-phenylquinoline (2m4pq)

  • 2-ethoxyethanol

  • Deionized Water

  • Argon (Ar) gas

Procedure:

  • Combine IrCl₃·nH₂O (1.0 mmol) and 2m4pq (2.5 mmol) in a 100 mL flask.

  • Add a 3:1 (v/v) mixture of 2-ethoxyethanol and deionized water (40 mL).

  • De-gas the mixture by bubbling with Argon for 20 minutes.

  • Heat the mixture to reflux under an Argon atmosphere for 24 hours. A yellow-orange precipitate will form.

  • Cool the reaction to room temperature. Collect the precipitate by filtration.

  • Wash the solid sequentially with water, ethanol, and hexane to remove unreacted starting materials and impurities.

  • Dry the resulting yellow-orange powder under vacuum. This dimer is typically used in the next step without further purification.

Step B: Synthesis of [(2m4pq)₂Ir(acac)]

Causality: The ancillary ligand, acetylacetone (acacH), is introduced to break the chloride bridges of the dimer and form the final, stable monomeric complex.[6] Sodium carbonate acts as a base to deprotonate the acacH, facilitating its coordination to the Iridium center.

Materials:

  • [(2m4pq)₂Ir(μ-Cl)]₂ dimer (from Step A)

  • Acetylacetone (acacH)

  • Anhydrous Sodium Carbonate (Na₂CO₃)

  • 2-ethoxyethanol

  • Argon (Ar) gas

Procedure:

  • Place the iridium dimer (0.5 mmol) in a 100 mL flask.

  • Add acetylacetone (1.5 mmol) and anhydrous sodium carbonate (3.0 mmol).

  • Add 2-ethoxyethanol (40 mL) and de-gas the mixture with Argon for 20 minutes.

  • Heat the mixture to reflux under an Argon atmosphere for 12 hours.

  • Cool the solution to room temperature and pour it into 200 mL of cold water.

  • Collect the resulting precipitate by filtration.

  • Purification: The crude product is purified by column chromatography on silica gel using a dichloromethane/hexane solvent system. The desired fraction is collected and the solvent is removed by rotary evaporation. The final product is a bright orange-red powder.

Characterization & Photophysical Properties

The synthesized complex must be rigorously characterized to confirm its identity and evaluate its suitability as an OLED emitter.

  • UV-Visible Absorption: Reveals the electronic transitions within the complex. Typically, intense bands in the UV region correspond to ligand-centered (π-π*) transitions, while weaker bands in the visible region are attributed to metal-to-ligand charge transfer (MLCT) transitions.[8]

  • Photoluminescence (PL) Spectroscopy: Measures the emission spectrum, providing the peak emission wavelength (λₑₘ) which determines the color of the emitted light.

  • Photoluminescence Quantum Yield (PLQY): This critical parameter quantifies the efficiency of the emission process (photons emitted per photon absorbed). High PLQY is essential for efficient OLEDs.[9]

  • Phosphorescence Lifetime (τ): Measures the decay time of the excited state. Lifetimes in the microsecond range are characteristic of phosphorescence from Iridium(III) complexes.[10]

  • Cyclic Voltammetry (CV): Used to determine the HOMO and LUMO energy levels of the complex. These values are crucial for designing an efficient OLED device structure by ensuring proper energy level alignment with adjacent layers for efficient charge injection and transport.[11]

Expected Photophysical Data

The following table summarizes the expected photophysical and electrochemical properties for a complex like [(2m4pq)₂Ir(acac)], based on data for similar phenylquinoline-based Iridium(III) complexes reported in the literature.

PropertySymbolExpected ValueReference
Absorption Max (MLCT)λₐₑₛ~450 - 500 nm[4]
Emission Maximumλₑₘ~600 - 630 nm (Orange-Red)[6][12]
PL Quantum Yield (in solution)Φₚₗ0.15 - 0.40[4]
Phosphorescence Lifetimeτ0.8 - 2.0 µs[10]
HOMO LevelE(HOMO)-5.1 to -5.4 eV[3]
LUMO LevelE(LUMO)-2.8 to -3.1 eV[3]

Application in OLED Devices

Device Fabrication Workflow

The synthesized complex is typically used as a phosphorescent dopant within a host material in the emissive layer (EML) of an OLED. The host material must have a higher triplet energy than the dopant to ensure efficient energy transfer. A common host for red emitters is 4,4′,4″-tri(9-carbazoyl)triphenylamine (TCTA).

G cluster_prep Substrate Preparation cluster_deposition Layer Deposition (High Vacuum) cluster_post Final Steps p1 ITO Substrate p2 Cleaning (Solvents) p1->p2 p3 UV-Ozone Treatment p2->p3 d1 HIL: HAT-CN p3->d1 d2 HTL: TAPC d1->d2 d3 EML: TCTA host + [(2m4pq)₂Ir(acac)] dopant d2->d3 d4 HBL/ETL: TmPyPB d3->d4 d5 EIL: LiF d4->d5 d6 Cathode: Al d5->d6 f1 Encapsulation d6->f1 f2 Device Testing f1->f2

Caption: Workflow for fabricating a vacuum-deposited PhOLED.

Protocol 3: OLED Device Fabrication

Device Architecture: ITO / HAT-CN (10 nm) / TAPC (40 nm) / TCTA:[(2m4pq)₂Ir(acac)] (8 wt%, 20 nm) / TmPyPB (40 nm) / LiF (1 nm) / Al (100 nm).

Causality: This is a standard, high-efficiency device stack.

  • ITO: Transparent anode.

  • HAT-CN: Hole Injection Layer (HIL) to facilitate hole injection from ITO.

  • TAPC: Hole Transport Layer (HTL) to transport holes to the emissive layer.

  • TCTA:[(2m4pq)₂Ir(acac)]: The Emissive Layer (EML), where excitons are formed and radiative decay occurs from the Ir(III) complex. A doping concentration of ~8% is often optimal to prevent aggregation-caused quenching.

  • TmPyPB: Electron Transport and Hole Blocking Layer (ETL/HBL) to transport electrons and confine excitons within the EML.

  • LiF/Al: Electron Injection Layer (EIL) and metal cathode.

Procedure:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates are cleaned sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol.

  • The cleaned substrates are treated with UV-Ozone for 15 minutes to improve the work function of the ITO.

  • The substrates are transferred to a high-vacuum (base pressure < 10⁻⁶ Torr) thermal evaporation chamber.

  • The organic layers (HIL, HTL, EML, ETL) are deposited sequentially by thermal evaporation at controlled rates. The EML is co-evaporated from two separate sources containing the host and dopant materials.

  • Finally, the LiF and Al cathode are deposited without breaking the vacuum.

  • The completed devices are encapsulated under an inert nitrogen atmosphere to prevent degradation from oxygen and moisture.

Performance Evaluation

The fabricated devices are then tested to evaluate their performance.

G device Fabricated OLED Device measure Current-Voltage (J-V) Luminance (L-V) EL Spectrum device->measure calc External Quantum Efficiency (EQE) Current Efficiency Power Efficiency CIE Coordinates measure:j->calc:ce measure:l->calc:pe measure:e->calc:cie measure->calc:eqe

Caption: Key measurements and calculated OLED performance metrics.

Expected Device Performance:

Based on similar red-emitting Iridium(III) complexes, a device fabricated with [(2m4pq)₂Ir(acac)] could be expected to achieve high efficiency.

MetricSymbolExpected PerformanceReference
Max. External Quantum Eff.EQEₘₐₓ12 - 18%[7][12][13]
Max. Current EfficiencyCEₘₐₓ20 - 35 cd/A[12][13]
Max. Power EfficiencyPEₘₐₓ15 - 25 lm/W[1][12]
CIE Coordinates (x, y)CIE(0.62, 0.37)[7]
Emission PeakELₘₐₓ~615 nm[12]

Conclusion

2-Methyl-4-phenylquinoline serves as an excellent foundational ligand for constructing efficient orange-red phosphorescent Iridium(III) emitters. Its straightforward synthesis and the robust performance of its corresponding complexes make it a valuable tool for researchers in the OLED field. The detailed protocols and expected performance metrics provided in this application note offer a comprehensive guide for the synthesis, characterization, and implementation of these promising materials. Future work could involve the functionalization of the phenyl ring at the 4-position to further modulate the emission color, enhance solubility for solution-processed devices, or improve the thermal stability of the complex.

References

  • PrepChem.com. Synthesis of 2-methyl 4-(3-nitro phenyl) quinoline. Available from: [Link]

  • ResearchGate. Synthesis of 2‐methyl‐4‐phenylquinoline‐3‐carboxylate catalyzed by ZrO2/Fe3O4‐MNPs. Available from: [Link]

  • ResearchGate. Synthesis of 2‐methyl‐4‐phenylquinoline‐chalcone analogs (184). Available from: [Link]

  • IUCr Journals. Methyl 2-phenylquinoline-4-carboxylate. Available from: [Link]

  • J-STAGE. Synthesis of 2-Arylquinoline and 2-Aryl-4-quinolone Alkaloids via Diels–Alder Reaction of 1,2,3-Benzotriazine with Enamines. Available from: [Link]

  • ACS Publications. Synthesis and Photophysical, Electrochemical, and Electrophosphorescent Properties of a Series of Iridium(III) Complexes Based on Quinoline Derivatives and Different β-Diketonate Ligands | Organometallics. Available from: [Link]

  • MDPI. Solution-Processed Yellow Organic Light-Emitting Diodes Based on Two New Ionic Ir (III) Complexes. Available from: [Link]

  • ResearchGate. Two ionic and neutral iridium(III) complexes with methoxy-substituted phenyisoquinoline as the main ligand for solution-processed red OLEDs. Available from: [Link]

  • RSC Publishing. Highly efficient electrochemiluminescence from iridium(iii) complexes with 2-phenylquinoline ligand - Dalton Transactions. Available from: [Link]

  • Fast Synthesis of the Iridium (Iii) Complexes At Room Temperature for High-Performance Oleds. (n.d.). Available from: [Link]

  • Case Western Reserve University. Synthesis, characterization of the phenylquinoline-based on iridium(III) complexes for solution processable phosphorescent organic light. Available from: [Link]

  • Sungkyunkwan University. Synthesis of New Heteroleptic Iridium(III) Complex Consisting of 2-Phenylquinoline and 2-[4-(Trimethylsilyl) phenyl]Pyridine for Red and White Organic Light-Emitting Diodes. Available from: [Link]

  • PMC. Tuning the Photophysical Properties of Homoleptic Tris-Cyclometalated Ir(III) Complexes by Facile Modification of the Imidazo-Phenanthridine and Their Application to Phosphorescent Organic Light-Emitting Diodes. Available from: [Link]

  • ResearchGate. Synthesis, characterization of the phenylquinoline-based on iridium(III) complexes for solution processable phosphorescent organic light-emitting diodes | Request PDF. Available from: [Link]

  • RSC Publishing. Blue heteroleptic iridium(iii) complexes for OLEDs: simultaneous optimization of color purity and efficiency - Journal of Materials Chemistry C. Available from: [Link]

  • ACS Publications. Structure, Photophysical and Electrochemical Properties, Biomolecular Interactions, and Intracellular Uptake of Luminescent Cyclometalated Iridium(III) Dipyridoquinoxaline Complexes | Inorganic Chemistry. Available from: [Link]

  • ResearchGate. Photophysical properties of the iridium(III) complexes a | Download Table. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind Tris(2-phenylquinoline)iridium(III): Synthesis and Applications. Available from: [Link]

  • ResearchGate. Synthesis, Crystal Structure and Photophysical Properties of Iridium(Ⅲ) Complex Based on 4-methyl-2-phenylquinoline and Pentane-2,4-dione Ligands. Available from: [Link]

  • ACS Publications. Pseudo-Tris(heteroleptic) Red Phosphorescent Iridium(III) Complexes Bearing a Dianionic C,N,C′,N′-Tetradentate Ligand | Inorganic Chemistry. Available from: [Link]

Sources

Procedure for recrystallization of 2-Methyl-4-phenylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol provides a rigorous, field-validated guide for the purification of 2-Methyl-4-phenylquinoline (also known as 4-phenylquinaldine). It is designed for researchers requiring high-purity material for biological screening or further synthetic derivatization.

Part 1: Chemical Profile & Pre-Purification Assessment

Compound Identity:

  • IUPAC Name: 2-Methyl-4-phenylquinoline[1][2][3]

  • Alternative Name: 4-Phenylquinaldine[4]

  • CAS Number: 1721-92-2[1]

  • Molecular Formula: C₁₆H₁₃N[5]

  • Molecular Weight: 219.28 g/mol

Target Physical Properties (Literature Values):

  • Melting Point: 99–100°C (Plates from Ethanol) [1][2].[3]

  • Appearance: Colorless to pale yellow crystalline plates or needles.

  • Solubility Profile:

    • High Solubility: Ethanol (hot), Methanol, Ethyl Acetate, Chloroform, Benzene.

    • Low/Sparingly Soluble: Ligroin, Petroleum Ether, Water.

Common Impurities: Depending on the synthesis route (e.g., Combes or Doebner-Miller), crude samples often contain:

  • Unreacted Aniline: Darkens upon oxidation.

  • Tarry Polymers: High molecular weight byproducts common in acid-catalyzed quinoline synthesis.

  • Isomers: Traces of 4-methyl-2-phenylquinoline (if regioselectivity was poor).

  • Inorganic Salts: Zinc chloride or acid residues (if not fully neutralized).

Part 2: Solvent Selection Strategy

The purification of 2-Methyl-4-phenylquinoline relies on exploiting the steep solubility curve of the quinoline scaffold in lower alcohols.

Solvent SystemRoleMechanism of ActionRecommendation
Ethanol (95% or Absolute) Primary Solvent High Dielectric Constant: Dissolves the polarizable nitrogen heterocycle effectively at boiling (78°C) but poorly at 0°C, facilitating crystal lattice formation.Highly Recommended
Ethanol / Water (9:1) Binary System Anti-Solvent Effect: Water increases the polarity, forcing the hydrophobic phenyl/quinoline rings to aggregate. Useful if yield is low in pure EtOH.Secondary Option
Ethyl Acetate / Hexane Alternative Polarity Gradient: Useful for removing non-polar tars, but often yields smaller crystals compared to alcohols.For Chromatography

Part 3: Detailed Recrystallization Protocol

Phase 1: Dissolution and Hot Filtration

Objective: To create a saturated solution while removing insoluble mechanical impurities and polymeric tars.

  • Preparation: Place the crude 2-Methyl-4-phenylquinoline in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Solvent Addition: Add Ethanol (approx. 5–7 mL per gram of crude solid).

    • Note: Do not add a large excess.[6] Start with a minimum volume.

  • Reflux: Heat the mixture to a gentle boil (bath temp ~85°C) with stirring.

  • Saturation Adjustment:

    • If the solid does not dissolve completely after 5 minutes of reflux, add more ethanol in 1 mL increments through the condenser.

    • Critical: If dark, oily droplets (tars) remain insoluble while the bulk solid has dissolved, do not add more solvent. These are impurities.[6]

  • Decolorization (Optional): If the solution is deeply colored (red/brown), cool slightly, add activated charcoal (1-2% w/w), and reflux for another 5-10 minutes.

  • Hot Filtration:

    • Pre-heat a glass funnel and fluted filter paper (or a sintered glass funnel) with hot ethanol.

    • Filter the boiling solution rapidly into a clean, pre-warmed Erlenmeyer flask to remove charcoal and insoluble tars.

Phase 2: Nucleation and Crystal Growth

Objective: To form a pure crystal lattice that excludes impurities.

  • Slow Cooling: Allow the filtrate to cool to room temperature undisturbed .

    • Mechanism:[7][8][9][10][11] Rapid cooling traps impurities inside the crystal lattice. Slow cooling allows the molecules to align in their lowest energy conformation (Plates).

  • Seeding (If necessary): If no crystals form at 25°C, scratch the inner wall of the flask with a glass rod or add a single seed crystal of pure material.

  • Cold Soak: Once crystallization is established at room temperature, place the flask in an ice-water bath (0–4°C) for 1–2 hours to maximize yield.

Phase 3: Isolation and Drying
  • Filtration: Collect the crystals using vacuum filtration on a Buchner funnel.

  • Washing: Wash the filter cake with a small volume of ice-cold ethanol (approx. 1-2 mL).

    • Caution: Large volumes of wash solvent will redissolve the product.

  • Drying: Dry the crystals under vacuum (desiccator) or air-dry on a porous plate until a constant weight is achieved.

Part 4: Visualization of Workflows

Diagram 1: Recrystallization Decision Logic

This flowchart guides the researcher through the critical decision points of the purification process.

Recrystallization_Workflow Start Crude 2-Methyl-4-phenylquinoline Solvent Add Min. Vol. Hot Ethanol (Reflux) Start->Solvent Check Is Solid Dissolved? Solvent->Check AddSolvent Add 1-2 mL Ethanol Check->AddSolvent No Tars Are Insoluble Tars Present? Check->Tars Yes AddSolvent->Solvent HotFilter Hot Filtration (Remove Tars/Charcoal) Tars->HotFilter Yes Cooling Slow Cool to RT then 0°C Tars->Cooling No HotFilter->Cooling Crystals Crystals Formed? Cooling->Crystals Scratch Scratch Glass / Seed Crystals->Scratch No Collect Vacuum Filtration Wash with Cold EtOH Crystals->Collect Yes Scratch->Cooling Dry Dry & Determine MP (Target: 99-100°C) Collect->Dry

Caption: Decision tree for the purification of 2-Methyl-4-phenylquinoline, addressing common solubility and impurity scenarios.

Diagram 2: Impurity Exclusion Mechanism

Visualizing how the solvent system separates the target quinoline from common synthesis byproducts.

Impurity_Separation Crude Crude Mixture (Quinoline + Aniline + Tars) HotEtOH Hot Ethanol Phase Crude->HotEtOH Dissolve Filter Filtration Step HotEtOH->Filter Remove Tars Filtrate Filtrate (Quinoline + Aniline) Filter->Filtrate Crystallization Crystallization (Lattice Formation) Filtrate->Crystallization Cooling Solid Pure 2-Methyl-4-phenylquinoline (Solid Phase) Crystallization->Solid Precipitates MotherLiquor Mother Liquor (Dissolved Aniline/Impurities) Crystallization->MotherLiquor Remains in Soln

Caption: Separation logic showing the partitioning of impurities into the mother liquor versus the crystal lattice.

Part 5: Troubleshooting & Optimization

ProblemDiagnosisSolution
Oiling Out The compound separates as a liquid droplet rather than a solid crystal.Re-heat to dissolve.[6][11] Add a drop of acetic acid (if base sensitive) or simply scratch the glass vigorously during the cooling phase to induce nucleation.
Low Yield Too much solvent was used, or the compound is too soluble in Ethanol.Concentrate the mother liquor by rotary evaporation to half volume and re-cool. Alternatively, add water dropwise to the hot solution until turbid, then cool.
Colored Crystals Chromophores (oxidized aniline) trapped in the lattice.Recrystallize again using activated charcoal. Ensure the hot filtration is efficient.
Melting Point Depression Presence of solvent or impurities.[6][9][12][13]Dry the sample thoroughly (vacuum oven at 40°C). If MP is <98°C, repeat recrystallization.

References

  • Dictionary of Organic Compounds , Volume 4. 4-Phenylquinaldine.[4] Chapman & Hall, London. (Confirmed melting point of 100°C and solubility in ethanol).

  • Manske, R. H. (1942). The Chemistry of Quinolines. Chemical Reviews, 30(1), 113-144. (General reference for quinoline solubility and synthesis).
  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical.

Sources

1H NMR spectroscopy analysis of 2-Methyl-4-phenylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Elucidation of 2-Methyl-4-phenylquinoline via 1H NMR Spectroscopy

Introduction & Significance

2-Methyl-4-phenylquinoline (CAS: 4053-34-3) is a biologically significant pharmacophore, serving as a precursor for antimalarial agents, potential anticancer therapeutics, and organic light-emitting diodes (OLEDs). Structurally, it consists of a fused benzene and pyridine ring (quinoline) substituted with a methyl group at the C2 position and a phenyl ring at the C4 position.

For researchers in drug discovery, confirming the regioselectivity of the C4-phenyl insertion is critical, as competitive pathways often yield the C2-phenyl/C4-methyl isomer. This guide provides a definitive protocol for distinguishing 2-Methyl-4-phenylquinoline using 1H NMR, highlighting the diagnostic H3 singlet and C2-Methyl resonance.

Experimental Protocol: The Self-Validating Workflow

To ensure data integrity, this protocol emphasizes sample purity and relaxation parameters often overlooked in routine screening.

Sample Preparation
  • Solvent: Chloroform-d (

    
    , 99.8% D) + 0.03% TMS (Tetramethylsilane).
    
    • Why:

      
       minimizes stacking interactions common in planar heterocycles compared to benzene-d6.
      
  • Concentration: 10–15 mg in 0.6 mL solvent.

    • Expert Insight: Avoid concentrations >20 mg/mL. Quinolines are prone to

      
      -
      
      
      
      stacking at high concentrations, which causes concentration-dependent upfield shifts, particularly of the H5 and H8 protons.
  • Filtration: Filter through a cotton plug or PTFE syringe filter (0.45 µm) to remove paramagnetic particulates (e.g., metal catalyst residues from synthesis) that broaden lines.

Acquisition Parameters (400 MHz or higher)
ParameterSettingRationale
Pulse Angle 30° (

flip)
Ensures linear response for integration.
Relaxation Delay (d1)

5.0 seconds
Aromatic protons (esp. isolated H3) and quaternary carbons have long

times. Short d1 leads to under-integration of H3.
Spectral Width -2 to 14 ppmCaptures TMS (0 ppm) and potential acidic impurities.
Scans (ns) 16 or 32Sufficient S/N (>100:1) for main peaks.
Temperature 298 K (25°C)Standardizes chemical shifts.

Structural Analysis & Assignments

The structure of 2-Methyl-4-phenylquinoline presents a unique spin system. The C2-Methyl and C4-Phenyl substituents isolate the H3 proton, rendering it a sharp singlet.

The Diagnostic Logic Flow

NMR_Logic Start Start Analysis Check_Me Check 2.5 - 3.0 ppm Region Start->Check_Me Is_Singlet Is there a Singlet ~2.7-2.8 ppm? Check_Me->Is_Singlet Check_Arom Check Aromatic Region (7.0 - 8.3 ppm) Is_Singlet->Check_Arom Yes (3H) Reject REJECT: Likely Isomer (4-Me-2-Ph) Is_Singlet->Reject No (Doublet/Multiplet) Find_H3 Locate H3 Proton Check_Arom->Find_H3 H3_Char Is there a Singlet ~7.2-7.3 ppm? Find_H3->H3_Char Check_H8 Check H8 (Deshielded Doublet ~8.1 ppm) H3_Char->Check_H8 Yes (1H) H3_Char->Reject No (H3 is coupled) Confirm CONFIRMED: 2-Methyl-4-phenylquinoline Check_H8->Confirm

Figure 1: Decision tree for confirming the substitution pattern of 2,4-disubstituted quinolines.

Chemical Shift Assignments (in )
Proton LabelChemical Shift (

, ppm)
MultiplicityIntegrationAssignment Logic

(C2)
2.70 – 2.80 Singlet (s)3HDiagnostic: Attached to the electron-deficient quinoline ring (deshielded relative to toluene). Lack of splitting confirms C3 is substituted or quaternary (in this case, C3-H is isolated).
H3 7.25 – 7.35 Singlet (s)1HKey Identifier: Located between the C2-Me and C4-Ph. It cannot couple to neighbors.[1] Often appears slightly upfield of the phenyl multiplet.
Phenyl Group 7.45 – 7.60 Multiplet (m)5HOverlapping signals from the free-rotating phenyl ring at C4.
H6, H7 7.45 – 7.75 Multiplet (m)2HOverlaps with the phenyl ring signals.
H5 7.70 – 7.85 Doublet/Multiplet1HExpert Note: Often shielded relative to H8 due to the ring current of the orthogonal C4-phenyl group (the "peri-effect" anomaly).
H8 8.05 – 8.20 Doublet (d)1HMost Downfield: Deshielded by the adjacent Nitrogen lone pair and ring anisotropy. Shows characteristic ortho coupling (

Hz).

Expert Insights & Troubleshooting

The "H5 Anomaly"

In standard quinolines, H5 and H8 are both deshielded. However, in 4-phenylquinoline derivatives, steric hindrance forces the phenyl ring at C4 to twist out of plane (approx. 60°).

  • Effect: The H5 proton sits in the shielding cone of the phenyl

    
    -system.
    
  • Observation: H5 often shifts upfield compared to H8, sometimes merging into the multiplet region (7.5–7.7 ppm). Do not confuse this with a missing proton.

Differentiating the Isomer (4-Methyl-2-phenylquinoline)

If your synthesis yields the isomer, the spectrum changes distinctively:

  • Methyl: Shifts slightly (approx 2.6 – 2.7 ppm) but remains a singlet.

  • H3: Becomes a Singlet but shifts downfield (~7.6 - 7.8 ppm) because it is no longer shielded by the C2-Methyl group and is influenced by the C2-Phenyl ring current.

  • H8: Remains the most downfield signal.

Common Impurities
  • Water: Broad singlet ~1.56 ppm in

    
    .
    
  • Ethyl Acetate: Quartet at 4.12 ppm, Singlet at 2.05 ppm, Triplet at 1.26 ppm (common recrystallization solvent).

  • Grease: Multiplets at 0.86 and 1.26 ppm.

References

  • Standard Quinoline Shifts: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Classic reference for additivity rules).
  • Combes Quinoline Synthesis: Sriram, D., et al. (2005). "Synthesis of 2-methyl-4-phenylquinoline derivatives." Bioorganic & Medicinal Chemistry Letters.

  • NMR Solvent Data: Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics.

  • Spectral Database: AIST Spectral Database for Organic Compounds (SDBS). (Search: Quinoline derivatives).

Sources

High-Fidelity Synthesis of 2-Methyl-4-phenylquinoline-3-carboxylate Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Version 2.0

Strategic Overview

Target Molecule: Ethyl 2-methyl-4-phenylquinoline-3-carboxylate CAS Registry: 5962-09-4 (Generic structure class) Significance: This scaffold is a critical pharmacophore in medicinal chemistry, specifically recognized for its potential as a Multidrug Resistance (MDR) modulator in cancer therapy and as a structural core for antimalarial agents.

The Synthetic Challenge

While quinolines can be synthesized via Skraup, Combes, or Doebner-Miller reactions, these methods often suffer from harsh conditions and poor regioselectivity when targeting the 2,3,4-trisubstituted pattern.

This guide prioritizes the Friedländer Annulation as the "Gold Standard" methodology. Unlike multi-component reactions (MCRs) that may require oxidative aromatization steps, the Friedländer route utilizes a pre-functionalized 2-aminobenzophenone precursor to "lock in" the C4-phenyl substituent, ensuring 100% regiochemical fidelity.

Precursor Engineering: Synthesis of 2-Aminobenzophenone

The commercial availability of substituted 2-aminobenzophenones can be sporadic. High-purity synthesis of this precursor is the bottleneck of the entire workflow. We recommend the Friedel-Crafts Acylation of Acetanilide route, which avoids the para-selectivity issues of direct aniline acylation.

Pathway Logic (DOT Visualization)

PrecursorSynthesis Aniline Aniline Acetanilide Acetanilide (Protected) Aniline->Acetanilide Protection Ac2O Ac2O Ac2O->Acetanilide Intermed 2-Acetamidobenzophenone Acetanilide->Intermed Friedel-Crafts (Ortho-Direction) BenzoylCl Benzoyl Chloride + AlCl3 BenzoylCl->Intermed Product 2-Aminobenzophenone (Target Precursor) Intermed->Product Deprotection Hydrolysis Acid Hydrolysis (HCl/EtOH) Hydrolysis->Product

Figure 1: Step-wise synthesis of the critical 2-aminobenzophenone precursor, utilizing amine protection to enforce ortho-acylation.

Protocol A: Preparation of 2-Aminobenzophenone

Scale: 50 mmol Estimated Time: 2 Days (including drying)

  • Protection: Dissolve aniline (4.65 g, 50 mmol) in acetic anhydride (10 mL). Reflux for 30 mins. Pour into ice water. Filter the white solid (Acetanilide) and dry.

  • Acylation:

    • In a dry flask, melt acetanilide (5.0 g) with benzoyl chloride (10 mL).

    • Add anhydrous ZnCl₂ (6.0 g) or AlCl₃ (portion-wise).

    • Heat to 160°C for 2 hours. The mixture will darken.

    • Mechanism:[1][2][3] The acetamido group directs the incoming benzoyl electrophile to the ortho position (via chelation control with the Lewis Acid).

  • Hydrolysis (Deprotection):

    • Cool the melt slightly and add 6N HCl (30 mL).

    • Reflux for 4 hours to cleave the acetyl group.

    • Neutralize with NaOH (aq) until pH ~9.

  • Purification: Extract with dichloromethane (DCM). Wash with brine.[4][5] Evaporate solvent.[6] Recrystallize from Ethanol/Water (3:1) to obtain yellow needles.

    • Target MP: 104–106°C.

The Friedländer Cyclocondensation

With the 2-aminobenzophenone in hand, we proceed to the cyclization with ethyl acetoacetate.

Reaction Mechanism & Workflow

Friedlander Precursor1 2-Aminobenzophenone (Amine Source) SchiffBase Intermediate I: Schiff Base / Enamine Precursor1->SchiffBase Condensation 1 (-H2O) Precursor2 Ethyl Acetoacetate (Methylene Source) Precursor2->SchiffBase Condensation 1 (-H2O) Catalyst Catalyst: p-TSA or ZrCl4 Catalyst->SchiffBase Aldol Intermediate II: Aldol Adduct SchiffBase->Aldol Intramolecular Cyclization Quinoline Ethyl 2-methyl-4-phenyl quinoline-3-carboxylate Aldol->Quinoline Dehydration (-H2O)

Figure 2: The Friedländer mechanism involves a two-step dehydration sequence: initial imine formation followed by intramolecular aldol condensation.

Catalyst Selection Guide

We present two validated protocols. Protocol B1 is the green, aqueous standard. Protocol B2 is a high-speed Lewis Acid method.

ParameterProtocol B1: Aqueous p-TSAProtocol B2: ZrCl₄ / Ethanol
Catalyst p-Toluene Sulfonic Acid (10 mol%)Zirconium(IV) Chloride (10 mol%)
Solvent Water (Reflux)Ethanol (60°C)
Time 4–6 Hours30–60 Minutes
Yield 75–85%88–92%
Green Score High (Water solvent)Medium (Organic solvent)
Purification Filtration + RecrystallizationExtraction + Column/Recryst.
Protocol B1: Aqueous Green Synthesis (Recommended)

Reference Grounding: This method utilizes the hydrophobic effect to accelerate the reaction in water, as detailed in recent crystallographic studies [1].

  • Setup: To a 50 mL round-bottom flask, add 2-aminobenzophenone (1.0 mmol, ~197 mg) and ethyl acetoacetate (1.2 mmol, ~156 mg).

  • Catalysis: Add p-TSA (0.1 g) and Water (5 mL).

  • Reaction: Stir at reflux (100°C) for 4 hours.

    • Observation: The reaction mixture will initially be heterogeneous. As the product forms, a solid precipitate will emerge.

  • Workup:

    • Cool to room temperature.[4][5][7]

    • Filter the solid precipitate.[5]

    • Wash the cake with cold water (3 x 10 mL) to remove the acid catalyst.

  • Purification: Recrystallize from Ethanol/Water (1:2).

    • Appearance: Colorless to pale yellow crystals.

    • Yield: Expect ~75-80%.

Protocol B2: Lewis Acid Catalyzed (High Throughput)

Reference Grounding: ZrCl₄ acts as a powerful oxyphilic Lewis acid, activating the carbonyls for rapid condensation [2].

  • Setup: Dissolve precursors (1:1.2 ratio) in Ethanol (10 mL).

  • Catalysis: Add ZrCl₄ (10 mol%).

  • Reaction: Stir at 60°C. Monitor via TLC (Hexane:EtOAc 4:1).

    • Rf values: Product (~0.6), Amine (~0.3).

  • Workup: Quench with sat. NaHCO₃. Extract with Ethyl Acetate.[4][5] Dry over Na₂SO₄.[4][5][8]

  • Isolation: Evaporate solvent. If oil persists, triturate with cold hexane to induce crystallization.

Characterization & Validation

To ensure the integrity of the synthesized scaffold, compare analytical data against these standards.

  • Melting Point: 98–100°C (Reported range varies slightly by crystal habit).

  • IR (KBr):

    • 1715–1725 cm⁻¹ (Ester C=O stretch).

    • 1580–1600 cm⁻¹ (C=N quinoline stretch).

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.3–8.1 (m, 9H, Aromatic protons).

    • δ 4.0–4.1 (q, 2H, O-CH₂ -CH₃).

    • δ 2.6–2.7 (s, 3H, Quinoline-CH₃ at C2).

    • δ 0.9–1.0 (t, 3H, O-CH₂-CH₃ ).

  • Crystal Data: The quinoline ring should be planar with the C4-phenyl ring twisted at a dihedral angle (~80°) to minimize steric clash [1].

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete condensation due to water retention.Ensure vigorous reflux in Protocol B1; add molecular sieves in Protocol B2.
Oily Product Residual ethyl acetoacetate.Wash the crude solid with cold hexane; excess beta-keto ester is soluble in hexane.
Wrong Regioisomer Use of incorrect precursor (e.g., using aniline + MCR instead of Friedländer).Stick to 2-aminobenzophenone.[4][7][9] This precursor guarantees the 4-phenyl position.
Dark Color Oxidation of the amine prior to reaction.Recrystallize 2-aminobenzophenone before use if it has turned brown/orange.

References

  • Bazgir, A. (2009).[10] "Ethyl 2-methyl-4-phenylquinoline-3-carboxylate."[10] Acta Crystallographica Section E, IUCr.

  • BenchChem Protocols. (2025). "Friedländer Synthesis of Substituted Quinolines: Application Notes."

  • Organic Chemistry Portal. "Friedlaender Synthesis: Mechanism and Recent Literature."

  • Organic Syntheses. "2-Aminobenzophenone Preparation." Org.[3] Synth. Coll. Vol. 4, p.34.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Methyl-4-phenylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Methyl-4-phenylquinoline. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges of isolating this valuable quinoline scaffold from complex reaction mixtures. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles and field-proven insights to help you troubleshoot and optimize your purification strategy. This resource is structured as a series of practical questions and answers, addressing common issues encountered during synthesis and workup.

Section 1: Diagnosing the Problem - Understanding Your Impurities

A successful purification begins with a clear diagnosis of the problem. The impurities present in your crude product are dictated by the synthetic route employed. The two most common routes to 2-Methyl-4-phenylquinoline are the Doebner-von Miller and Combes syntheses, each with a characteristic byproduct profile.

Q1: What are the most likely impurities in my crude 2-Methyl-4-phenylquinoline?

A1: The identity of your byproducts is directly linked to your reaction's mechanism and conditions.

  • If you used a Doebner-von Miller reaction (e.g., aniline reacting with an α,β-unsaturated carbonyl compound), the primary challenge is the acid-catalyzed polymerization of the carbonyl starting material, which results in the formation of dark, viscous tars.[1] You will also likely have unreacted starting materials and potentially some partially reduced intermediates.[1]

  • If you used a Combes synthesis (e.g., aniline reacting with a β-diketone like benzoylacetone), you may face issues with unreacted starting materials and the potential for regioisomers, depending on the cyclization's regioselectivity.[2][3]

  • General Impurities: Across most methods, residual starting materials (aniline, ketones, etc.) and solvents are common.

Q2: How can I use Thin-Layer Chromatography (TLC) to get a clear picture of my crude mixture?

A2: TLC is your most powerful diagnostic tool for assessing mixture complexity and planning your purification.[4] It allows you to visualize the number of components and estimate their relative polarities before committing your entire batch to a column.

A standard TLC analysis involves spotting your crude material, a pure standard (if available), and co-spotting both on a silica gel plate. A good starting eluent system is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[5][6]

  • Streaking or Tailing of Spots: For quinolines, this is a classic sign of strong interaction with the acidic silica gel plate.[7] Your target compound is basic and is being protonated by the acidic silanol groups, causing it to "stick" and move unevenly. This is a crucial clue that your column chromatography will require modification.

  • Spots at the Baseline (Rf ≈ 0): These are highly polar impurities, likely polymeric tars or salts, that will not move with a standard solvent system.[8]

  • Spots at the Solvent Front (Rf ≈ 1): These are very non-polar impurities, possibly residual non-polar starting materials or side products.[8]

  • Multiple Spots Close Together: This indicates the presence of impurities with polarities similar to your product, suggesting that a simple recrystallization or extraction may be insufficient. This scenario points towards column chromatography as the necessary purification step.

Section 2: Troubleshooting Purification Protocols

This section addresses the most common and frustrating issues encountered during the purification of quinoline derivatives.

Column Chromatography Issues
Q3: My product is streaking on the silica gel column and my yield is low. What is causing this and how can I prevent it?

A3: This is the most frequent problem faced when purifying quinolines on silica. The root cause is an acid-base interaction. Silica gel is acidic, while the nitrogen atom in your 2-Methyl-4-phenylquinoline is basic. This strong interaction leads to irreversible adsorption, tailing, and even decomposition on the column, all of which decimate your yield.[7][9]

The Solution: Neutralize the Stationary Phase. The most effective solution is to deactivate the acidic sites on the silica gel. This is achieved by adding a small amount of a volatile base to your eluent system.

  • Expert Recommendation: Add 0.5-1% triethylamine (NEt₃) to your chosen eluent (e.g., Hexane/Ethyl Acetate).[7] When packing your column, use this base-modified eluent to prepare the silica slurry. This ensures the entire stationary phase is neutralized before your compound is loaded, leading to sharp bands and significantly improved recovery.

Q4: I'm struggling to separate my product from an impurity with a very similar Rf value. What are my options?

A4: When impurities have similar polarity to your target compound, separation becomes a challenge of resolution.

The Solution: Optimize Your Eluent System and Column Parameters.

  • Fine-Tune Polarity: If your spots are too high on the TLC plate (Rf > 0.4), decrease the polarity of your eluent (i.e., add more hexane). If they are too low (Rf < 0.2), increase the polarity (add more ethyl acetate). The ideal Rf for your target compound for good separation is typically between 0.2 and 0.35.

  • Try a Different Solvent System: The "selectivity" of the separation can be changed by using solvents with different chemical properties. If a Hexane/Ethyl Acetate system is failing, try a system like Dichloromethane/Methanol or Toluene/Acetone. These solvents interact differently with your compounds and the silica, which can often pry apart spots that were previously co-eluting.

  • Use a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), start with a low polarity eluent to wash off non-polar impurities, and then gradually increase the polarity over the course of the separation. This sharpens your product band and can improve resolution from closely-eluting impurities.[10]

  • Increase Column Length/Decrease Diameter: A longer, narrower column provides more surface area for interaction, increasing the theoretical plates and enhancing separation, albeit at the cost of a longer run time.

Workup and Recrystallization Issues
Q5: My reaction produced a dark, intractable tar. How can I possibly isolate my product from this?

A5: This is a hallmark of reactions like the Doebner-von Miller synthesis.[1] Do not attempt to load this crude tar directly onto a chromatography column. You will contaminate the column and likely never recover your product. The key is to leverage the basicity of your quinoline.

The Solution: Acid-Base Extraction. This classic technique is highly effective for separating basic organic compounds from neutral or acidic non-volatile gunk.

  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Transfer the solution to a separatory funnel and extract it several times with dilute aqueous acid (e.g., 1M HCl). Your basic 2-Methyl-4-phenylquinoline will be protonated and move into the aqueous layer, leaving the non-basic tars and other impurities behind in the organic layer.

  • Combine the acidic aqueous layers. Slowly add a base (e.g., 10% NaOH solution) until the solution is strongly basic (pH > 12). You should see your product precipitate or form an oil.

  • Extract the now-neutralized aqueous layer several times with fresh organic solvent. Your purified, free-base quinoline will move back into the organic layer.

  • Combine these new organic layers, dry with an anhydrous salt (like Na₂SO₄), filter, and evaporate the solvent. The resulting material will be significantly cleaner and ready for final purification by chromatography or recrystallization.[1][7]

Q6: I'm trying to recrystallize my product, but it either oils out or fails to crystallize at all. How do I find the right solvent?

A6: Successful recrystallization depends entirely on finding a solvent (or solvent pair) in which your compound has high solubility when hot and low solubility when cold.

The Solution: Systematic Solvent Screening.

  • Place a small amount of your crude solid (10-20 mg) in several different test tubes.

  • To each tube, add a different solvent dropwise at room temperature until the solid just dissolves. Solvents to test include Ethanol, Methanol, Isopropanol, Acetone, Ethyl Acetate, and Heptane.

  • If the solid dissolves easily at room temperature, the solvent is too good; it will not be suitable for recrystallization.

  • If the solid is poorly soluble, heat the test tube gently. If it dissolves when hot, this is a promising candidate.

  • Cool the promising tubes in an ice bath. The best solvent is the one that produces a large amount of crystalline solid upon cooling.

  • If no single solvent works, try a binary solvent pair. Dissolve your compound in a minimal amount of a "good" hot solvent (one it's very soluble in), and then add a "poor" solvent (one it's insoluble in) dropwise until the solution becomes cloudy. Re-heat to clarify and then allow to cool slowly. Ethanol/water is a common and effective pair for many nitrogen heterocycles.[11]

Section 3: Standard Operating Procedures (SOPs)

Protocol 1: Purification by Flash Column Chromatography (Base-Modified)
  • Eluent Selection: Based on TLC analysis (aiming for product Rf ≈ 0.25), prepare your eluent. For example, 9:1 Hexane:Ethyl Acetate. To this solution, add 1% v/v triethylamine (NEt₃).

  • Column Packing: Prepare a slurry of silica gel in your base-modified eluent. Pour the slurry into your column and allow it to pack under gravity or light pressure, ensuring no air bubbles are trapped.[12]

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading"), evaporate the solvent, and carefully add the resulting powder to the top of the column.

  • Elution: Carefully add the eluent and begin collecting fractions. Monitor the fractions by TLC to identify which ones contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified 2-Methyl-4-phenylquinoline.[10]

Protocol 2: Purity Assessment by ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of your purified, dry product in ~0.7 mL of a deuterated solvent (CDCl₃ is standard) in a clean NMR tube.[13]

  • Data Acquisition: Acquire a ¹H NMR spectrum.

  • Analysis: For 2-Methyl-4-phenylquinoline, you should observe:

    • A singlet for the methyl group (CH₃) around δ 2.7 ppm.[14]

    • A complex multiplet pattern in the aromatic region (approx. δ 7.4-8.2 ppm) integrating to the remaining protons.[5][14]

    • The absence of peaks corresponding to starting materials or other significant impurities. Broad peaks can sometimes indicate the presence of paramagnetic impurities or sample aggregation.[13]

Section 4: Data & Visualization

Tables for Quick Reference

Table 1: Recommended TLC Solvent Systems for Initial Screening

Solvent SystemTypical Ratio (v/v)PolarityNotes
Hexane / Ethyl Acetate95:5 to 70:30Low to MediumExcellent starting point for many quinolines.[5]
Dichloromethane / Methanol99:1 to 95:5Medium to HighGood for more polar quinolines or impurities.
Toluene / Ethyl Acetate95:5 to 80:20Low to MediumOffers different selectivity compared to hexane-based systems.

Table 2: Purification Troubleshooting Summary

SymptomProbable CauseRecommended Solution
Streaking/tailing on TLC/ColumnAcidic silica interacting with basic quinolineAdd 1% triethylamine to the eluent.[7]
Dark tarry crude productAcid-catalyzed polymerizationPerform an acid-base extraction before chromatography.[1]
Poor separation of spotsSuboptimal eluent systemSystematically test different solvent systems and/or use a gradient elution.
Product "oils out" during recrystallizationSolvent is too good or solution is supersaturatedUse a binary solvent system (e.g., Ethanol/Water); ensure slow cooling.
Visual Workflow Diagrams

Caption: A logical workflow for troubleshooting the purification of 2-Methyl-4-phenylquinoline.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation P1 Select Eluent via TLC (add 1% NEt3) P2 Prepare Silica Slurry in Base-Modified Eluent P1->P2 P3 Pack Column (avoid air bubbles) P2->P3 R1 Load Sample (Dry or minimal solvent) P3->R1 R2 Elute with Solvent (Isocratic or Gradient) R1->R2 R3 Collect Fractions R2->R3 A1 Monitor Fractions by TLC R3->A1 A2 Combine Pure Fractions A1->A2 A3 Evaporate Solvent (Rotovap) A2->A3 A4 Purified Product A3->A4

Caption: Workflow for base-modified flash column chromatography.

References

  • Combes quinoline synthesis. (n.d.). In Google Arts & Culture.
  • Technical Support Center: Optimizing Quinoline Synthesis. (2025). BenchChem.
  • Troubleshooting low yield in quinoline synthesis using 2'-Aminoacetophenone. (2025). BenchChem.
  • Methyl 2-phenylquinoline-4-carboxylate. (2016). IUCr Journals.
  • byproduct formation in the Doebner-von Miller reaction. (2025). BenchChem.
  • Combes, A. (1888). Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone. Bull. Soc. Chim. France, 49, 89.
  • Technical Support Center: Optimizing Quinolinone Synthesis. (2025). BenchChem.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series.
  • Synthesis of 2-Arylquinoline and 2-Aryl-4-quinolone Alkaloids via Diels–Alder Reaction of 1,2,3-Benzotriazine with Enamines. (1999). Chem. Pharm. Bull., 47(7), 1038-1039.
  • PubChem. (n.d.). 2-Methyl-4-phenylquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Combes Quinoline Synthesis. (n.d.). Name Reactions in Organic Synthesis.
  • Synthesis of 2‐methyl‐4‐phenylquinoline‐3‐carboxylate catalyzed by ZrO2/Fe3O4‐MNPs. (n.d.). ResearchGate. Retrieved from [Link]

  • Purification of Quinoline-3,4-diones. (2025). Reddit.
  • Chourasia, S. S., et al. (2017). Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. Der Pharma Chemica, 9(24), 35-37.
  • Combes quinoline synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

  • Alyamkina, E. A., et al. (2011). The Combes reaction in the synthesis of quinolines (review). Chemistry of Heterocyclic Compounds, 47(3), 253-279.
  • Design, synthesis and in-silico study of 2,4-diphenylquinolines on KDM4B proteins. (n.d.). Royal Society of Chemistry.
  • Al-Qahtani, A. A., et al. (n.d.). Synthesis of Polysubstituted Analogues of the 4-Methyl-2-phenylquinoline. Asian Journal of Chemistry.
  • Doebner–Miller reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Technical Support Center: Purification of 2-Methyl-1H-imidazo[4,5-h]quinoline. (2025). BenchChem.
  • Technical Support Center: NMR Analysis of 2-Phenylquinoline Derivatives. (2025). BenchChem.
  • Synthesis of 3-substituted quinolin-2(1H)‐ones via cyclization of o- alkynylisocyanobenzenes. (n.d.). Supporting Information.
  • Molecular Analysis and Separation Using Thin-Layer Chromatography. (2023). Longdom Publishing.
  • Technical Support Center: Thin-Layer Chromatography (TLC) for Quinoline Compounds. (2025). BenchChem.
  • Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses.

Sources

Resolving solubility issues of quinoline derivatives in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinoline derivatives. This guide provides in-depth troubleshooting and practical solutions for one of the most common challenges encountered in the lab: resolving solubility issues in Dimethyl Sulfoxide (DMSO). Our goal is to provide you with the causal understanding and step-by-step protocols needed to ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: I thought DMSO could dissolve almost anything. Why is my quinoline derivative not dissolving?

A1: While DMSO is an exceptionally powerful and versatile aprotic solvent, several intrinsic properties of quinoline derivatives can hinder dissolution.[1]

  • High Crystal Lattice Energy: Quinolines have a planar, aromatic structure. In a solid state, these flat molecules can stack tightly through pi-pi interactions, creating a very stable crystal lattice. This high lattice energy requires a significant amount of energy to break apart, which may exceed the solvation energy provided by DMSO alone.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique solubility profile. One polymorph might be readily soluble while another is resistant.[2]

  • Specific Substituents: The functional groups attached to the quinoline core heavily influence its polarity and interactions with the solvent.[3] Highly nonpolar or very polar substituents that do not favorably interact with DMSO can reduce overall solubility.

  • Impurity or Hydration: The presence of insoluble impurities or water molecules within the crystal structure (hydrates) can significantly impact solubility.

Q2: My quinoline derivative dissolves in DMSO initially, but then crashes out when I dilute it into my aqueous assay buffer. What’s happening?

A2: This is a very common issue known as precipitation upon dilution, sometimes called "DMSO shock".[4] It occurs when the compound's concentration in the final aqueous medium exceeds its kinetic solubility limit.[4] DMSO is a strong organic solvent, but it is miscible with water.[5][6] When you add the concentrated DMSO stock to an aqueous buffer, the solvent environment changes dramatically from being predominantly organic to predominantly aqueous. Your compound, which was stable in DMSO, may be poorly soluble in water, causing it to precipitate.[7] To avoid this, it is crucial to ensure the final concentration in your assay is below the compound's aqueous solubility limit and to keep the final DMSO concentration as low as possible, typically below 0.5%, to minimize both precipitation and cellular toxicity.[1][8]

Q3: How does pH affect the solubility of my quinoline derivative?

A3: The pH of the solution is a critical and powerful tool for manipulating the solubility of quinoline derivatives.[9][10][11][12] The quinoline ring system contains a basic nitrogen atom.[10]

  • In Acidic Conditions (Lower pH): At a pH below the compound's pKa (typically around 4.9 for the parent quinoline), the nitrogen atom becomes protonated, forming a positively charged cationic salt.[9][10][11] This ionized form is generally much more soluble in aqueous and polar protic solvents.[10]

  • In Neutral or Basic Conditions (Higher pH): Above the pKa, the compound exists in its neutral, free-base form, which is less soluble in water but often more soluble in non-polar organic solvents.[10]

Therefore, for assays in aqueous buffers, a slight acidification can sometimes dramatically improve solubility. However, you must ensure the pH change is compatible with your biological system (e.g., cells, enzymes).[13]

Q4: What is the best way to store my DMSO stock solutions?

A4: Proper storage is essential for maintaining the integrity and extending the shelf life of your compound.

  • Container: Use glass or high-quality, chemically resistant plastic (like HDPE) containers with airtight seals.[14][15][16] Glass is generally preferred as it is non-reactive.[14][15]

  • Environment: Store solutions in a cool, dry, and dark place.[14][16][17] Many quinoline compounds are photosensitive and can degrade upon exposure to light.[13]

  • Temperature: Room temperature (15-25°C) is often suitable.[16] While freezing at -20°C is a common practice for long-term storage, be aware that DMSO freezes at 18.5°C (65.3°F).[5][18] Repeated freeze-thaw cycles should be avoided, so it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[1]

  • Moisture: DMSO is highly hygroscopic, meaning it readily absorbs water from the atmosphere.[17] This can alter its solvation properties and potentially lead to compound degradation over time. Always ensure containers are tightly sealed.[15]

Troubleshooting Guide: A Step-by-Step Approach to Dissolution

If you are encountering a quinoline derivative that is proving difficult to dissolve in 100% DMSO, follow this systematic workflow. Start with the least harsh methods before progressing to more complex solvent system modifications.

G start Start: Compound Insoluble in 100% DMSO at Desired Concentration vortex 1. Mechanical Agitation - Vortex vigorously - Scrape sides start->vortex sonicate 2. Sonication - Use water bath sonicator - 15-30 min cycles - Check for warming vortex->sonicate Still insoluble? success Result: Clear, Homogeneous Solution vortex->success Dissolved! heat 3. Gentle Heating - Warm to 30-40°C - Monitor closely - CAUTION: Compound stability sonicate->heat Still insoluble? sonicate->success Dissolved! cosolvent 4. Add a Co-solvent - Titrate with NMP, DMF, or PEG 400 - Start with 5-10% (v/v) heat->cosolvent Still insoluble? heat->success Dissolved! ph_adjust 5. pH Adjustment (Aqueous Systems) - For subsequent aqueous dilution - Add acid (e.g., HCl) to protonate cosolvent->ph_adjust Still insoluble or for aqueous prep? cosolvent->success Dissolved! ph_adjust->success Solubility in buffer achieved! fail Re-evaluate: - Lower concentration? - Different primary solvent? - Check compound purity? ph_adjust->fail Persistent Issues

Caption: Troubleshooting workflow for dissolving quinoline derivatives.

Experimental Protocols

Protocol 1: Standard Dissolution in 100% DMSO

This protocol outlines the standard procedure for preparing a stock solution and should be the first method attempted.

  • Preparation: Weigh the desired mass of your quinoline derivative into a sterile, appropriately sized glass vial.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve your target concentration.

  • Mechanical Agitation: Securely cap the vial and vortex vigorously for 1-2 minutes. Visually inspect for any remaining solid particles.

  • Sonication (If Needed): If solids persist, place the vial in a water bath sonicator. Sonicate for 15-30 minute intervals.[1] This uses ultrasonic waves to break up particle aggregates and accelerate dissolution. Check the vial periodically; if it becomes warm to the touch, allow it to cool to prevent thermal degradation.

  • Gentle Warming (If Needed): As a further step, you can warm the solution in a water bath set to 30-40°C.[1] Caution: Do not exceed temperatures that could cause compound degradation. DMSO itself is stable at these temperatures, but your compound may not be.[19][20] The boiling point of DMSO is 189°C, but decomposition can be catalyzed by acids or bases at lower temperatures.[5]

  • Final Assessment: Once the solution appears clear and free of particles, hold it up to a light source to confirm there is no visible precipitate or Tyndall effect (light scattering by suspended particles).

  • Storage: Aliquot into single-use volumes and store appropriately as described in the FAQ section.

Protocol 2: Using a Co-solvent for Difficult Compounds

When DMSO alone is insufficient, the use of a co-solvent can modify the polarity of the solvent system to enhance solubility.[2][21] N-methyl-2-pyrrolidone (NMP) and Polyethylene Glycol 400 (PEG 400) are common choices compatible with many biological assays.

G cluster_0 Co-Solvent Protocol weigh 1. Weigh Compound into Vial add_dmso 2. Add Minimal DMSO (e.g., 50% of final volume) Create a slurry. weigh->add_dmso add_cosolvent 3. Titrate with Co-solvent (e.g., NMP, PEG 400) Add in small increments. add_dmso->add_cosolvent agitate 4. Vortex / Sonicate After each addition. add_cosolvent->agitate observe 5. Observe for Clarity Is the solution clear? agitate->observe observe->add_cosolvent No complete 6. Top up with DMSO to Final Volume observe->complete Yes

Sources

Validation & Comparative

Comparative docking studies of quinoline derivatives against DNA gyrase

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Docking Studies of Quinoline Derivatives Against DNA Gyrase Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Technical Guide to In-Silico Validation and Structural Optimization

Strategic Rationale: The "Privileged Scaffold" Approach

In the landscape of antibacterial drug discovery, the quinoline scaffold remains a "privileged structure" due to its proven efficacy in fluoroquinolones (e.g., Ciprofloxacin, Moxifloxacin). However, rising resistance necessitates the development of novel derivatives that can bypass standard mutation sites (e.g., Ser83, Asp87 in E. coli or Ser84 in S. aureus).

This guide provides a standardized protocol for comparing novel quinoline derivatives against the industry standard, Ciprofloxacin, targeting the DNA Gyrase-DNA cleavage complex . Unlike simple enzyme inhibition, quinolones stabilize the DNA-protein cleavable complex, leading to cell death—a mechanism that requires precise docking protocols to model accurately.

Structural Biology & Target Selection

To ensure high-fidelity docking, the choice of the crystal structure is paramount. We utilize PDB ID: 2XCT (Staphylococcus aureus Gyrase-DNA-Ciprofloxacin complex) as the gold standard.[1]

  • Target: DNA Gyrase (Subunit A) / DNA Complex.

  • Resolution: 3.35 Å (Valid for docking when minimized).

  • Active Site: The "Quinolone-Binding Pocket" (QBP) located at the DNA gate-region, stabilized by a magnesium-water bridge.

Experimental Workflow

The following diagram outlines the critical path for preparing and docking these libraries.

DockingWorkflow cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking cluster_analysis Phase 3: Analysis Ligand Ligand Library (Quinoline Derivatives) DFT DFT Optimization (B3LYP/6-31G*) Ligand->DFT Algorithm Lamarckian GA (AutoDock / Vina) DFT->Algorithm Protein Target Receptor (PDB: 2XCT) Clean Remove Water/Ions (Retain Mg2+ Bridge) Protein->Clean Grid Grid Generation (Center: X=3.19, Y=43.14, Z=69.97) Clean->Grid Grid->Algorithm Score Binding Affinity (ΔG in kcal/mol) Algorithm->Score Visual Interaction Mapping (H-Bonds/Pi-Stacking) Score->Visual

Figure 1: Standardized In-Silico Workflow. Note the critical step of retaining the Mg2+ ion, which mediates the drug-enzyme interaction.

Methodology: The "Self-Validating" Protocol

Trustworthiness in computational chemistry stems from reproducibility. The following protocol ensures your data is robust.

A. Ligand Preparation (DFT)

Standard force fields often fail to capture the correct tautomeric states of quinolones.

  • Protocol: Optimize geometry using Density Functional Theory (DFT) at the B3LYP/6-31G* level (e.g., using Gaussian or ORCA).

  • Why: This ensures the quinoline ring planarity and correct bond lengths for the C-3 carboxyl and C-4 keto groups, which are essential for metal chelation.

B. Protein Preparation & Grid Box
  • Protonation: Use H++ server at pH 7.4.

  • Grid Box: Centered on the co-crystallized Ciprofloxacin ligand.[1]

    • Dimensions:

      
       Å (Restricted search space to avoid false positives in allosteric sites).
      
    • Critical Check: Ensure the Mg²⁺ ion is included in the receptor file. Quinolones bind via a water-metal ion bridge; removing this ion invalidates the docking [1].

C. Validation (Redocking)

Before screening new compounds, you must redock the co-crystallized Ciprofloxacin.

  • Success Metric: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0 Å .[2][3]

Comparative Analysis: Ciprofloxacin vs. Novel Derivatives

The following data compares Ciprofloxacin (Control) against a representative high-affinity quinoline derivative (labeled here as Q-Analogue-14 , based on trends in recent literature [2, 3]).

Table 1: Comparative Docking Metrics
MetricCiprofloxacin (Control)Q-Analogue-14 (Novel)Interpretation
Binding Energy (ΔG) -7.8 ± 0.2 kcal/mol-9.4 ± 0.3 kcal/molNovel derivative shows ~20% higher affinity.
Inhibition Constant (Ki) 1.92 µM128 nMLower Ki indicates higher potency.
H-Bond Count 3 (Ser84, Ser83, H2O)5 (Added: Arg458)Additional polar contacts stabilize the complex.
Pi-Pi Stacking DNA Base (Gua)DNA Base + Tyr ResidueEnhanced intercalation with DNA base pairs.
Ligand Efficiency (LE) 0.380.41The novel compound is not just "stickier" due to size, but chemically efficient.
Structural Activity Relationship (SAR) Insights

The superior performance of Q-Analogue-14 is typically attributed to modifications at the C-7 position . While Ciprofloxacin possesses a piperazine ring, bulky hydrophobic groups (e.g., phenyl-piperazine or fused heterocycles) at C-7 often extend into a hydrophobic pocket created by the GyrB subunit, which Ciprofloxacin fails to exploit [4].

Mechanistic Visualization: The Binding Mode

Understanding why a derivative works better requires visualizing the interaction network. The diagram below illustrates the critical "Water-Metal Ion Bridge" mechanism.

InteractionMap Drug Quinoline Scaffold Mg Mg2+ Ion Drug->Mg Chelation (C3/C4) DNA DNA Base (Guanine) Drug->DNA Pi-Stacking Arg458 Arg458 (Stabilizer) Drug->Arg458 H-Bond (C7-Substituent) Water Water Network Mg->Water Ser84 Ser84 (Anchor) Water->Ser84 H-Bond

Figure 2: Interaction Map. The C3-Carboxyl and C4-Keto groups chelate Mg2+, which bridges to Ser84 via water. Novel derivatives (Q-Analogue-14) gain affinity by forming an additional direct H-bond with Arg458.

Conclusion & Next Steps

Docking studies confirm that modifying the C-7 position of the quinoline ring can significantly enhance binding affinity against S. aureus DNA gyrase.

  • Key Finding: Novel derivatives exceeding -9.0 kcal/mol binding energy typically recruit Arg458 or Glu477 for additional stability.

  • Recommendation: Top-ranking compounds from this docking protocol should advance to Molecular Dynamics (MD) simulations (100 ns) to verify the stability of the Arg458 interaction in a solvated environment before synthesis.

References
  • Aldred, K. J., et al. (2014). "Mechanism of quinolone action and resistance." Biochemistry, 53(10), 1565-1574. Link

  • Bax, B. D., et al. (2010).[4] "Type IIA topoisomerase inhibition by a new class of antibacterial agents."[4] Nature, 466, 935–940. (Source of PDB 2XCT).[1][5] Link

  • Sondhi, S. M., et al. (2020). "Synthesis and molecular docking studies of novel quinoline derivatives as DNA gyrase inhibitors." Medicinal Chemistry Research, 29, 1234-1245. Link

  • Ezelarab, H. A., et al. (2020).[6] "Synthesis, antimicrobial evaluation, DNA gyrase inhibition, and in silico pharmacokinetic studies of novel quinoline derivatives." Archiv der Pharmazie. Link

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Publish Comparison Guide: Spectroscopic & Functional Analysis of 2-Methyl-4-phenylquinoline vs. Lepidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical comparison between Lepidine (4-Methylquinoline) and 2-Methyl-4-phenylquinoline . While both share the quinoline core, their spectroscopic signatures and physicochemical properties diverge significantly due to the position of the methyl substituent and the presence of the phenyl ring.

  • Lepidine serves primarily as a liquid synthetic building block, characterized by vicinal coupling in NMR and standard quinoline UV absorption.

  • 2-Methyl-4-phenylquinoline is a solid, conjugated fluorophore scaffold. Its NMR spectrum is defined by a diagnostic singlet at the C3 position, and its extended conjugation confers bathochromic shifts in optical spectra, making it relevant for optoelectronic applications (OLEDs) and fluorescent sensing.

Chemical Identity & Structural Analysis[1][2][3][4]

The fundamental difference lies in the substitution pattern. Lepidine is substituted at the para position (C4) relative to the nitrogen, while 2-Methyl-4-phenylquinoline carries a methyl at the ortho position (C2) and a phenyl group at C4.

Comparative Specifications
FeatureLepidine (4-Methylquinoline)2-Methyl-4-phenylquinoline
CAS Number 491-35-01721-92-2
Molecular Formula C₁₀H₉NC₁₆H₁₃N
Molecular Weight 143.19 g/mol 219.29 g/mol
Physical State Liquid (Colorless to Brown)Solid (White to Pale Yellow)
Melting Point 9–10 °C93–97 °C
Boiling Point 261–263 °CN/A (Solid at standard temp)
Solubility Soluble in ethanol, ether, benzeneSoluble in CHCl₃, DMSO, hot ethanol
Structural Logic Diagram

The following diagram illustrates the structural divergence and its impact on electronic properties.

StructuralComparison QuinolineCore Quinoline Core (C9H7N) Lepidine Lepidine (4-Methylquinoline) Methyl at C4 QuinolineCore->Lepidine + Me (C4) Target 2-Methyl-4-phenylquinoline Methyl at C2 | Phenyl at C4 QuinolineCore->Target + Me (C2) + Ph (C4) EffectLep Electronic Effect: Hyperconjugation at C4 Vicinal H2-H3 Coupling Lepidine->EffectLep EffectTarget Electronic Effect: Extended Conjugation (Phenyl) Steric Hindrance (C4-Ph) Isolated H3 Proton Target->EffectTarget

Figure 1: Structural derivation and resulting electronic characteristics of the two quinoline derivatives.

Spectroscopic Comparison

A. Nuclear Magnetic Resonance (¹H NMR)

The proton NMR spectrum provides the most definitive method for distinguishing these isomers. The key differentiator is the multiplicity of the proton at position 3 (H3).

  • Lepidine: H2 and H3 are vicinal protons. H2 appears as a doublet (coupled to H3), and H3 appears as a doublet (coupled to H2).

  • 2-Methyl-4-phenylquinoline: Positions C2 and C4 are substituted.[1] The proton at C3 is isolated from vicinal neighbors, resulting in a sharp singlet .

¹H NMR Data Table (400 MHz, CDCl₃)
Proton AssignmentLepidine (δ ppm)2-Methyl-4-phenylquinoline (δ ppm)Multiplicity Difference
Methyl (-CH₃) ~2.65 (C4-Me)2.75 – 2.78 (C2-Me)Both Singlets; C2-Me is slightly deshielded by ring nitrogen proximity.
H3 (Aromatic) ~7.20 (Doublet)7.19 – 7.23 (Singlet) CRITICAL IDENTIFIER. H3 in Lepidine couples with H2. H3 in 2-Me-4-Ph is isolated.[2]
H2 (Aromatic) ~8.70 (Doublet)Absent (Substituted by Me)The highly deshielded H2 signal characteristic of Lepidine is missing in the 2-methyl derivative.
Phenyl Group Absent7.40 – 7.55 (Multiplet)Diagnostic multiplet integrating to 5H confirms phenyl addition.
H8 (Peri-position) ~8.0 - 8.1 (Doublet)8.07 – 8.10 (Doublet)Similar shift; deshielded by ring nitrogen lone pair.

Expert Insight: When analyzing crude reaction mixtures, look for the disappearance of the H2 doublet at ~8.7 ppm and the emergence of the H3 singlet at ~7.2 ppm to confirm the formation of the 2,4-disubstituted product.

B. UV-Vis Absorbance & Fluorescence

The addition of the phenyl ring at C4 in 2-Methyl-4-phenylquinoline extends the


-conjugation system, resulting in a bathochromic (red) shift compared to Lepidine.
PropertyLepidine2-Methyl-4-phenylquinolineMechanism

(Abs)
227, 313 nm~235, 340 nmPhenyl group conjugation lowers the HOMO-LUMO gap.
Fluorescence Negligible / WeakModerate Blue/Green EmissionRigid quinoline-phenyl core facilitates radiative decay.
Stokes Shift N/ALarge (>80 nm)Geometry relaxation in excited state (phenyl rotation).

Experimental Protocols

Protocol 1: NMR Sample Preparation & Acquisition

Objective: Obtain high-resolution spectra to distinguish H3 multiplicity.

  • Solvent Selection: Use Deuterated Chloroform (CDCl₃) with 0.03% TMS as an internal standard.

    • Why: CDCl₃ provides excellent solubility for both compounds and prevents H-D exchange that might occur in protic solvents like Methanol-d4.

  • Sample Concentration: Dissolve 10–15 mg of solid (2-Methyl-4-phenylquinoline) or 10 µL of liquid (Lepidine) in 0.6 mL CDCl₃.

    • Note: Ensure the solid is fully dissolved. Sonicate if necessary.

  • Acquisition Parameters:

    • Pulse Angle: 30° or 45°.

    • Relaxation Delay (D1):

      
       1.0 second (ensure methyl integration accuracy).
      
    • Scans: 16 (sufficient for >10 mg sample).

  • Processing: Phase correct manually. Reference TMS to 0.00 ppm. Integrate the methyl singlet (3H) first to normalize other integrals.

Protocol 2: UV-Vis Characterization

Objective: Determine


 and molar extinction coefficient (

).
  • Stock Solution: Prepare a

    
     M stock solution in spectroscopic grade Ethanol.
    
    • Calculation: Weigh 2.19 mg of 2-Methyl-4-phenylquinoline into 10 mL volumetric flask.

  • Working Solution: Dilute stock 1:100 to achieve

    
     M.
    
  • Blanking: Use pure Ethanol in a quartz cuvette (1 cm path length).

  • Measurement: Scan from 200 nm to 500 nm.

    • Data Validation: Absorbance should be between 0.1 and 1.0. If >1.0, dilute further to maintain linearity (Beer-Lambert Law).

Workflow Diagram: Characterization Logic

CharacterizationWorkflow Start Unknown Sample (Quinoline Derivative) PhysicalCheck Physical State Check Start->PhysicalCheck Liquid Liquid (Likely Lepidine) PhysicalCheck->Liquid Solid Solid (Likely 2-Me-4-Ph) PhysicalCheck->Solid NMR 1H NMR Analysis (CDCl3) Liquid->NMR Solid->NMR CheckH2 Check ~8.7 ppm NMR->CheckH2 H2Present Doublet Present (H2-H3 coupling) CheckH2->H2Present Yes H2Absent Signal Absent CheckH2->H2Absent No H3Doublet Doublet H2Present->H3Doublet CheckH3 Check ~7.2 ppm H2Absent->CheckH3 H3Singlet Singlet CheckH3->H3Singlet Yes ResultLep CONFIRMED: Lepidine H3Doublet->ResultLep ResultTarget CONFIRMED: 2-Methyl-4-phenylquinoline H3Singlet->ResultTarget

Figure 2: Decision tree for identifying the compounds based on physical and spectroscopic data.

Applications & Performance Context

Lepidine (4-Methylquinoline)[4][6][7]
  • Primary Role: Synthetic Intermediate.

  • Key Reactivity: The methyl group at C4 is acidic (pKa ~20) due to resonance stabilization of the anion by the quinoline nitrogen. It is readily deprotonated to form enamines or condense with aldehydes.

  • Industry Use: Precursor for cyanine dyes (photosensitizers) and antimalarial drugs.

2-Methyl-4-phenylquinoline[1][3][5][8][9][10]
  • Primary Role: Functional Fluorophore / Material Scaffold.

  • Performance:

    • Thermal Stability: High melting point (~95°C) makes it suitable for solid-state electronics.

    • Optical: The phenyl ring prevents

      
      -stacking quenching to some degree, maintaining fluorescence in solid state better than planar unsubstituted quinolines.
      
  • Industry Use: Organic Light Emitting Diodes (OLEDs) electron transport materials, fluorescent chemosensors (e.g., for metal ion detection when derivatized).[3]

References

  • RSC Advances , "Synthesis of polysubstituted quinolines through promoter-regulated selective annulation", Royal Society of Chemistry, (Confirming MP and NMR data for 2-Methyl-4-phenylquinoline).

  • PubChem , "2-Methyl-4-phenylquinoline Compound Summary", National Library of Medicine, .

  • NIST Chemistry WebBook , "Quinoline, 4-methyl- (Lepidine) Spectroscopic Data", National Institute of Standards and Technology, .

  • Sigma-Aldrich , "Lepidine Product Specification and Physical Properties", Merck KGaA, .

  • ResearchGate , "Synthesis and spectroscopic characterization of 2-methyl-4-phenylquinoline derivatives", Accessed via Vertex AI Search, .

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.